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1-Cyclopentylpropan-2-ol

Cat. No.: B13607316
M. Wt: 128.21 g/mol
InChI Key: KJIPGYIYUKEUJJ-UHFFFAOYSA-N
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Description

Significance of Secondary Alcohols in Synthetic Chemistry

Secondary alcohols, which have a hydroxyl group attached to a carbon atom that is bonded to two other carbon atoms, hold a position of considerable importance in synthetic organic chemistry. britannica.comfiveable.me Their value stems primarily from their ability to be readily oxidized to form ketones (R₂CO). britannica.comfiveable.mejackwestin.com Ketones are highly versatile intermediates, serving as precursors for the synthesis of a wide array of more complex molecules, including pharmaceuticals, fragrances, and dyestuffs. britannica.comfiveable.me This transformation is a cornerstone of functional group interconversions, allowing chemists to strategically modify molecular structures. fiveable.me

The oxidation of secondary alcohols can be achieved using various oxidizing agents, with common examples including potassium dichromate (K₂Cr₂O₇) and pyridinium (B92312) chlorochromate (PCC). fiveable.me Unlike primary alcohols, which can be oxidized to aldehydes and then further to carboxylic acids, the oxidation of secondary alcohols typically stops at the ketone stage, as ketones are generally resistant to further oxidation under many conditions. britannica.comjackwestin.com This selectivity makes the reaction a reliable and widely used method in multi-step syntheses. libretexts.org Beyond oxidation, secondary alcohols can participate in other crucial reactions, such as dehydration to form alkenes and substitution reactions, further highlighting their role as pivotal intermediates in organic synthesis. fiveable.mejackwestin.com

Role of Cyclopentane (B165970) Moieties in Molecular Design and Reactivity

In the field of medicinal chemistry, cyclopentane and its derivatives are of particular interest. The cyclopentane ring can serve as a non-classical bioisostere, mimicking the spatial arrangement and electronic properties of other functional groups. For instance, cyclopentane-1,3-dione has been explored as a novel isostere for the carboxylic acid functional group, demonstrating similar acidity and potential for interaction with biological targets. acs.orgresearchgate.netnih.gov This strategy of isosteric replacement is valuable for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov The defined conformational possibilities of the cyclopentane ring can also help in designing molecules that fit precisely into the binding sites of proteins and enzymes.

Historical Context of Aliphatic Cyclopentyl Alcohols in Chemical Research

The study of aliphatic alcohols has a long history, forming a significant part of the foundation of modern organic chemistry. nist.gov Early research focused on the isolation of alcohols from natural sources and the investigation of their basic properties and reactions. A landmark publication in 1947, the "Selected Values of Properties of Hydrocarbons" (also known as the 'API 44 green volume'), was among the first comprehensive efforts to survey and standardize data on a large group of related organic compounds, which laid the groundwork for systematic studies of compounds including alcohols. nist.gov

Research specifically targeting aliphatic alcohols expanded significantly with the development of new synthetic methods in the 20th century. nist.gov While cyclopentanol (B49286) itself, the simplest cyclopentyl alcohol, has been known and studied for a considerable time, the systematic investigation of more complex aliphatic cyclopentyl alcohols like 1-cyclopentylpropan-2-ol is a more recent endeavor. foodb.ca The synthesis and characterization of such molecules have been driven by the broader pursuit of novel building blocks for organic synthesis and the desire to understand how the combination of an aliphatic chain and a cyclic moiety influences molecular properties. The development of organometallic reagents, such as Grignard reagents, provided practical routes to synthesize a wide variety of secondary alcohols, including those with cyclic substituents. pearson.comquora.com

Overview of Research Trajectories for Novel Organic Compounds

Current research in organic chemistry is characterized by several key trends that guide the investigation of novel compounds like this compound. A major focus is on the development of sustainable and green chemistry, which seeks to use environmentally benign reagents and solvents, improve energy efficiency, and utilize renewable feedstocks. researchgate.netneuroquantology.com

Another significant trajectory is the advancement of catalytic methods, including transition metal catalysis, organocatalysis, and photoredox catalysis. afjbs.com These methods offer powerful tools for constructing complex molecules with high precision and efficiency, enabling reactions that were previously difficult to achieve. afjbs.com Furthermore, the integration of computational chemistry and machine learning is transforming how new molecules are designed and how synthetic pathways are optimized. researchgate.netafjbs.com These computational tools allow for the prediction of molecular properties and reaction outcomes, accelerating the discovery process. researchgate.netneuroquantology.com Research into novel organic materials, such as conductive polymers and materials for energy storage, also drives the synthesis of new organic compounds with specific functional properties. neuroquantology.comilovephd.com The exploration of compounds like this compound fits within this landscape as a potential intermediate or building block for creating more complex, functional molecules for applications in materials science, agrochemicals, and pharmaceuticals. neuroquantology.com

Chemical Profile of this compound

The compound this compound is a secondary alcohol with the chemical formula C₈H₁₆O. nih.gov It features a cyclopentyl group attached to a three-carbon propyl chain, with a hydroxyl group on the second carbon of the propyl chain.

Table 1: Chemical Identifiers and Properties of this compound

Property Value Source
IUPAC Name This compound nih.gov
Molecular Formula C₈H₁₆O nih.gov
Molecular Weight 128.21 g/mol nih.gov
CAS Number 90200-62-7 nih.gov
Synonyms 2-hydroxypropylcyclopentane nih.gov

| InChIKey | KJIPGYIYUKEUJJ-UHFFFAOYSA-N | nih.gov |

Table 2: Physicochemical Data for this compound

Property Value Source
XLogP3 2.7 nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 1 nih.gov
Rotatable Bond Count 2 nih.gov
Exact Mass 128.120115130 Da nih.gov
Monoisotopic Mass 128.120115130 Da nih.gov
Topological Polar Surface Area 20.2 Ų nih.gov

| Heavy Atom Count | 9 | nih.gov |

Synthesis and Reactivity

The synthesis of this compound, as a secondary alcohol, can be conceptually approached through established organometallic reactions. A common and effective method for creating such alcohols is the Grignard reaction. libretexts.orgpearson.com This would involve the reaction of a Grignard reagent, such as cyclopentylmethylmagnesium bromide, with an aldehyde like acetaldehyde (B116499). Alternatively, the reaction of cyclopentylmagnesium bromide with propylene (B89431) oxide would also yield the target molecule. Another potential route involves the reduction of the corresponding ketone, 1-cyclopentylpropan-2-one.

The reactivity of this compound is characteristic of a secondary alcohol. evitachem.com The primary site of reaction is the hydroxyl group and the adjacent carbon atom. Key reactions include:

Oxidation: As a secondary alcohol, it can be oxidized to the corresponding ketone, 1-cyclopentylpropan-2-one. britannica.comjackwestin.com

Dehydration: In the presence of a strong acid, it can undergo dehydration to yield a mixture of alkenes. fiveable.me

Esterification: Reaction with a carboxylic acid or its derivative will form an ester. britannica.com

Substitution: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate) and then be displaced by a nucleophile. jackwestin.com

Potential Research Applications

Given its structure as a secondary alcohol containing a cyclopentyl moiety, this compound can be considered a useful building block in organic synthesis. Its potential applications are rooted in its ability to be transformed into other functional molecules. The ketone derived from its oxidation, 1-cyclopentylpropan-2-one, could serve as a key intermediate in the synthesis of more complex structures. The chiral nature of this compound (the carbon bearing the hydroxyl group is a stereocenter) also suggests its potential use in asymmetric synthesis, either as a chiral auxiliary or as a starting material for the synthesis of enantiomerically pure compounds. chemsrc.com Compounds with similar structural motifs have been investigated in the context of pharmaceutical research and materials science. vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O B13607316 1-Cyclopentylpropan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

1-cyclopentylpropan-2-ol

InChI

InChI=1S/C8H16O/c1-7(9)6-8-4-2-3-5-8/h7-9H,2-6H2,1H3

InChI Key

KJIPGYIYUKEUJJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCCC1)O

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Cyclopentylpropan 2 Ol

Stereoselective Synthesis of 1-Cyclopentylpropan-2-ol Enantiomers

The controlled synthesis of individual enantiomers of this compound is of paramount importance. Various strategies have been developed to achieve this, ranging from catalytic asymmetric reactions to the resolution of racemic mixtures.

Asymmetric Catalysis in C-C Bond Formation for Chiral Alcohols

The formation of the carbon-carbon bond that establishes the chiral center is a direct and efficient approach to enantiomerically enriched alcohols. Asymmetric catalysis provides a powerful tool to achieve this, where a small amount of a chiral catalyst can generate a large quantity of a single enantiomer product. frontiersin.org Conceptually, the synthesis of this compound via this method would involve the asymmetric addition of a methyl group equivalent to cyclopentylacetaldehyde or the addition of a cyclopentylmethyl group to acetaldehyde (B116499), mediated by a chiral catalyst.

While specific examples for the synthesis of this compound via asymmetric C-C bond formation are not extensively documented, the principles can be drawn from well-established methodologies. For instance, the use of chiral organometallic reagents or the catalysis of reactions between achiral precursors using chiral ligands can afford the desired chiral alcohol with high enantioselectivity. frontiersin.org The development of such catalytic systems often focuses on creating a chiral environment around the reacting centers, which energetically favors the formation of one enantiomer over the other.

Enantioselective Reductions of Precursor Ketones

A prevalent and highly effective strategy for the synthesis of enantiomerically pure this compound is the enantioselective reduction of its corresponding prochiral ketone, 1-cyclopentylpropan-2-one (also known as cyclopentyl methyl ketone). This approach utilizes chiral catalysts or reagents to stereoselectively deliver a hydride to one of the two prochiral faces of the carbonyl group.

Numerous catalytic systems have been developed for this purpose. For example, the use of chiral metal complexes, such as those based on ruthenium, rhodium, or iridium with chiral phosphine (B1218219) ligands, has been shown to be effective in the asymmetric hydrogenation of ketones. These catalysts can achieve high conversions and excellent enantiomeric excess (ee).

A notable example involves the use of a manganese(I) complex bearing a chiral PNP pincer ligand for the hydrogenation of aliphatic ketones. In the case of cyclopentyl methyl ketone, this catalytic system has demonstrated the ability to produce this compound with an enantiomeric ratio of 87:13 at high conversion rates.

Catalyst SystemSubstrateProductEnantiomeric Ratio (e.r.)
Manganese(I) with chiral PNP pincer ligandCyclopentyl methyl ketoneThis compound87:13

This table presents data on the enantioselective reduction of cyclopentyl methyl ketone.

Chiral Auxiliary-Mediated Synthesis Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.orgsigmaaldrich.com Once the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.orgsigmaaldrich.com This method is highly reliable and allows for the synthesis of a wide array of chiral compounds. wikipedia.orgthieme-connect.com

For the synthesis of this compound, a chiral auxiliary could be appended to a precursor molecule to control the stereochemical outcome of a key bond-forming step. For instance, an achiral enolate derived from a carboxylic acid esterified with a chiral alcohol can undergo diastereoselective alkylation. Subsequent removal of the auxiliary would furnish the chiral carboxylic acid, which can then be converted to the target alcohol.

Commonly used chiral auxiliaries include Evans oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine derivatives. wikipedia.orgsigmaaldrich.com The choice of auxiliary depends on the specific reaction and desired stereochemical outcome. The principle relies on the steric and electronic properties of the auxiliary to create a biased environment for the incoming reagent, leading to the preferential formation of one diastereomer. wikipedia.org

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions to create stereochemically complex molecules. nih.gov Enzymes, such as oxidoreductases (e.g., alcohol dehydrogenases), are particularly adept at catalyzing the enantioselective reduction of ketones to produce chiral alcohols with high enantiomeric purity. researchgate.net

In the context of this compound synthesis, a key chemoenzymatic strategy involves the enzymatic reduction of 1-cyclopentylpropan-2-one. Various commercially available lipases and alcohol dehydrogenases have been screened for their effectiveness in resolving racemic alcohols or reducing prochiral ketones. nih.gov For example, lipases like Candida antarctica lipase (B570770) B (CAL-B) and Humicola lanuginosa lipase (HLL) have shown great utility in the kinetic resolution of secondary alcohols. nih.gov

The reduction of aliphatic ketones catalyzed by a secondary alcohol dehydrogenase (SADH) from Thermoanaerobacter ethanolicus is known to afford (S)-alcohols in high enantiomeric purities. researchgate.net This approach offers a green and efficient alternative to traditional chemical methods.

BiocatalystSubstrate TypeProductKey Feature
Candida antarctica lipase B (CAL-B)Racemic secondary alcoholsEnantiomerically enriched alcohol and esterHigh enantioselectivity in kinetic resolution
Humicola lanuginosa lipase (HLL)Racemic secondary alcoholsEnantiomerically enriched alcohol and esterEffective for kinetic resolution
Secondary alcohol dehydrogenase (SADH)Aliphatic ketones(S)-alcoholsHigh enantiomeric purity for the (S)-enantiomer

This table highlights examples of enzymes used in the chemoenzymatic synthesis of chiral alcohols.

Resolution of Racemic Mixtures via Classical and Chromatographic Methods

Resolution is a technique used to separate a racemic mixture into its individual enantiomers. This can be achieved through various methods, including classical resolution by diastereomeric salt formation and chromatographic techniques.

Classical Resolution: This method involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent, typically an acid or a base, to form a pair of diastereomeric salts. libretexts.orgrsc.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. libretexts.org For this compound, this would involve its conversion to a derivative, such as a phthalate (B1215562) half-ester, which can then be reacted with a chiral base like brucine (B1667951) or strychnine (B123637) to form diastereomeric salts. libretexts.org After separation, the pure enantiomer of the alcohol can be regenerated.

Chromatographic Resolution: Chiral chromatography is a powerful technique for the separation of enantiomers. This can be done using either gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). The enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus separation. For secondary alcohols like this compound, derivatization to esters, such as acetates, can improve separation on certain chiral columns. nih.gov Chiral GC analysis on columns like CP Chirasil-DEX CB has been shown to be effective for resolving acetylated secondary alcohols. nih.gov

Resolution MethodPrincipleApplication to this compound
Classical ResolutionFormation and separation of diastereomeric salts. libretexts.orgrsc.orgDerivatization to an acidic ester followed by salt formation with a chiral base. libretexts.org
Chiral HPLCDifferential interaction with a chiral stationary phase.Direct separation of enantiomers or their derivatives.
Chiral GCSeparation of volatile enantiomers on a chiral stationary phase. nih.govAnalysis and separation, often after derivatization to a more volatile ester. nih.gov

This table summarizes common methods for the resolution of racemic this compound.

Development of Novel Synthetic Routes to this compound

The quest for more efficient and sustainable synthetic methods continues to drive innovation in organic chemistry. Several novel approaches have emerged that could potentially be applied to the synthesis of this compound.

One such method involves the use of the Vilsmeier-Haack reagent, which can be prepared from environmentally benign starting materials. scirp.org This reagent has been shown to convert primary and secondary alcohols into alkyl formates or alkyl chlorides depending on the reaction conditions. scirp.org While not a direct route to the chiral alcohol, this methodology could be integrated into a broader synthetic strategy.

Another promising approach is the asymmetric synthesis of secondary alcohols from primary alcohols via intramolecular carbenoid C–H insertion. rsc.orgresearchgate.net This method involves the conversion of a primary alcohol into an α'-alkoxy-α-diazoketone, which then undergoes a rhodium(II)-catalyzed asymmetric C–H insertion to form a cyclic ketone. Subsequent reduction would yield the desired chiral secondary alcohol. This strategy offers a unique way to construct the chiral center with high enantioselectivity.

Furthermore, the development of new catalytic systems for the hydration of alkynes presents another potential route. thieme.de A tandem process involving the formic acid-promoted hydration of an appropriate alkyne followed by an iridium-catalyzed transfer hydrogenation could provide a one-pot synthesis of the alcohol. thieme.de While not inherently asymmetric, this could be combined with a resolution step or an asymmetric transfer hydrogenation to access the enantiomerically pure product.

Grignard Reaction Modifications and Optimization

The Grignard reaction remains a cornerstone for the formation of carbon-carbon bonds and the synthesis of alcohols. The preparation of this compound can be readily achieved through the reaction of a cyclopentylmethylmagnesium halide with acetaldehyde or by the reaction of an ethylmagnesium halide with cyclopentylacetaldehyde.

Reaction Scheme:

Route A: Cyclopentylmethylmagnesium bromide + Acetaldehyde → this compound

Route B: Ethylmagnesium bromide + Cyclopentylacetaldehyde → this compound

Optimization of Grignard reactions is crucial for maximizing yield and minimizing side reactions. numberanalytics.comnumberanalytics.com Key parameters to consider include the choice of solvent, temperature, and the method of reagent preparation. numberanalytics.comnumberanalytics.com Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are standard due to their ability to solvate the magnesium center, although the use of more environmentally benign solvents is an area of active research. numberanalytics.com The reaction temperature must be carefully controlled to prevent side reactions such as enolization of the aldehyde and Wurtz coupling. numberanalytics.com

Continuous flow processes using fluidized bed reactors for the preparation of Grignard reagents offer a safer and more scalable alternative to traditional batch methods. google.com This approach allows for better heat and mass transfer, which is critical for the highly exothermic formation of the Grignard reagent. google.com Activation of the magnesium metal, for instance with iodine or 1,2-dibromoethane, is often necessary to initiate the reaction by removing the passivating oxide layer. google.com

Table 1: Optimization of Grignard Reaction Conditions for Secondary Alcohol Synthesis

ParameterVariationExpected Outcome on Yield and Purity
Solvent Diethyl EtherStandard, good yield, volatile and flammable.
Tetrahydrofuran (THF)Higher boiling point, can increase reaction rate.
2-Methyltetrahydrofuran (2-MeTHF)Greener alternative, derived from biomass.
Temperature 0 °C to room temperatureLower temperatures can improve selectivity.
Grignard Reagent Prepared in situFreshly prepared reagent is more reactive.
Commercial solutionConvenient but may have lower activity.
Addition Rate Slow, dropwise additionMinimizes side reactions and controls exotherm.

Organometallic Reagent Chemistry in C-C Coupling

Beyond Grignard reagents, other organometallic compounds are instrumental in the formation of the carbon framework of this compound. Organolithium reagents, for example, are generally more reactive than their Grignard counterparts. rug.nl The synthesis could be envisioned by the reaction of ethyllithium (B1215237) with cyclopentylacetaldehyde.

Transition metal-catalyzed cross-coupling reactions provide powerful alternatives for constructing the C-C bond. nih.gov The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst, is a versatile method for creating C(sp²)-C(sp³) and C(sp³)-C(sp³) bonds. pressbooks.publibretexts.org For the synthesis of this compound, a possible strategy would involve the coupling of a cyclopentylboronic acid derivative with a 2-halopropane derivative, followed by functional group manipulation to install the hydroxyl group.

Gilman reagents (lithium diorganocuprates) are another class of organometallic compounds that excel in C-C bond formation, particularly in reactions with organohalides. libretexts.org A Gilman reagent like lithium diethylcuprate could react with a cyclopentylmethyl halide to form the carbon skeleton.

Table 2: Comparison of Organometallic Reagents for C-C Bond Formation

Reagent TypeGeneral FormulaKey FeaturesPotential Application for this compound
Grignard Reagent R-MgXModerately reactive, tolerates some functional groups.Reaction of cyclopentylmethylmagnesium halide with acetaldehyde.
Organolithium R-LiHighly reactive, less tolerant of functional groups.Reaction of ethyllithium with cyclopentylacetaldehyde.
Organoborane R-B(OR)₂Stable, requires a catalyst for coupling.Suzuki-Miyaura coupling of a cyclopentylboronic ester with a 2-halopropane derivative.
Gilman Reagent R₂CuLiLess basic than Grignard/organolithium, good for coupling.Reaction of lithium diethylcuprate with cyclopentylmethyl halide.

Multi-Step Conversions from Readily Available Precursors

A common strategy for synthesizing this compound involves the reduction of the corresponding ketone, 1-cyclopentylpropan-2-one. nih.gov This ketone can be synthesized through various established methods, such as the acylation of a cyclopentyl-containing precursor. The reduction of the ketone to the secondary alcohol can be achieved with a variety of reducing agents, including sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Another plausible multi-step synthesis starts from cyclopentene (B43876). quora.com Hydrobromination of cyclopentene would yield bromocyclopentane, which can then be used to form cyclopentylmagnesium bromide. quora.com Subsequent reaction with acetaldehyde would produce the target alcohol as a racemic mixture. quora.com

A synthetic route starting from cyclopentylacetic acid is also conceivable. google.com The acid could be converted to its acid chloride and then reacted with an organocadmium or organocuprate reagent to form the ketone, 1-cyclopentylpropan-2-one, which is then reduced. Alternatively, the ester of cyclopentylacetic acid could be reacted with a methyl Grignard reagent, although this would lead to the tertiary alcohol, 2-cyclopentylpropan-2-ol, after double addition.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org In the context of synthesizing this compound, several green strategies can be implemented.

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a powerful, atom-economical approach for the alkylation of alcohols. rsc.orgrsc.org In this process, a secondary alcohol can be temporarily oxidized to a ketone by a catalyst, which then facilitates a C-C bond-forming reaction with a primary alcohol (which is also oxidized to an aldehyde in situ), followed by the reduction of the intermediate back to a new, more complex alcohol. rsc.orgrsc.orgiisertirupati.ac.in This avoids the need for pre-functionalized starting materials and stoichiometric reagents, with water being the only byproduct. rsc.org

The use of biocatalysts, such as enzymes, offers a highly selective and environmentally benign route to chiral alcohols. For example, a ketone reductase could be employed for the asymmetric reduction of 1-cyclopentylpropan-2-one to yield enantiomerically enriched this compound. Lipases can also be used for the kinetic resolution of a racemic mixture of the alcohol.

Furthermore, the choice of solvents and reagents can be guided by green chemistry principles. sciepub.com Utilizing water as a solvent, employing microwave-assisted synthesis to reduce reaction times and energy consumption, and replacing toxic reagents with greener alternatives are all important considerations. sciepub.comnih.gov For instance, the oxidation of alcohols, a reverse reaction to the synthesis of this compound, has seen the development of catalytic systems using molecular oxygen or hydrogen peroxide as the oxidant, which are much cleaner than traditional chromium-based reagents. acs.orgorganic-chemistry.org

Optimization of Reaction Conditions and Yields

Solvent Effects on Stereoselectivity and Reaction Kinetics

The solvent can play a critical role in the outcome of a chemical reaction, influencing both its rate and stereoselectivity. In the synthesis of this compound, particularly in stereoselective variants, the choice of solvent is paramount. The solvent can affect the aggregation state of organometallic reagents and the geometry of the transition state.

In stereoselective reductions of 1-cyclopentylpropan-2-one or in the asymmetric addition of an organometallic reagent to an aldehyde, the polarity and coordinating ability of the solvent can influence the facial selectivity of the attack on the carbonyl group. Non-coordinating solvents may favor a certain transition state geometry, while coordinating solvents can interact with the catalyst or reagents, altering the steric environment and thus the stereochemical outcome. In some cases, a mixture of solvents can provide the optimal balance of reactivity and selectivity.

Table 3: Hypothetical Solvent Effects on the Asymmetric Reduction of 1-Cyclopentylpropan-2-one

SolventPolarity (Dielectric Constant)Coordinating AbilityExpected Effect on Enantiomeric Excess (e.e.)
Hexane LowNon-coordinatingMay lead to aggregation of reagents, variable e.e.
Toluene LowNon-coordinating (π-system)Can influence catalyst-substrate interactions.
Diethyl Ether MediumCoordinatingCan solvate metal centers, potentially improving selectivity.
Tetrahydrofuran (THF) MediumStrongly coordinatingOften provides good balance of solubility and reactivity.
Dichloromethane MediumWeakly coordinatingCan influence reaction kinetics and catalyst stability.

Catalyst Design and Ligand Effects in Alcohol Synthesis

For the catalytic synthesis of this compound, particularly in its enantiomerically pure form, the design of the catalyst is of utmost importance. In asymmetric synthesis, a chiral catalyst, typically a metal complex with a chiral ligand, is employed to control the stereochemistry of the product.

In the case of asymmetric reduction of 1-cyclopentylpropan-2-one, catalysts based on ruthenium, rhodium, or iridium with chiral phosphine ligands (e.g., BINAP) or diamine ligands are commonly used. The steric and electronic properties of the ligand create a chiral environment around the metal center, which directs the hydride transfer to one face of the ketone.

For asymmetric C-C bond-forming reactions, such as the addition of an organometallic reagent to an aldehyde, chiral ligands can be used to modify the reactivity and selectivity of the organometallic species. For example, chiral amino alcohols can be used as ligands in the addition of dialkylzinc reagents to aldehydes.

The development of catalysts for "borrowing hydrogen" reactions also relies heavily on ligand design. Pincer-type ligands and those based on N-heterocyclic carbenes (NHCs) have been shown to be effective in promoting the catalytic cycle of alcohol alkylation. rsc.org The electronic and steric properties of the ligand influence the efficiency of both the dehydrogenation and hydrogenation steps. rsc.org

Table 4: Overview of Catalyst Systems for Secondary Alcohol Synthesis

Catalyst SystemLigand TypeReaction TypePotential for this compound Synthesis
Ru/Rh/Ir-Chiral Phosphine e.g., BINAP, P-PhosAsymmetric HydrogenationEnantioselective reduction of 1-cyclopentylpropan-2-one.
Chiral Amino Alcohol-Zn(Et)₂ e.g., (-)-DAIBAsymmetric AlkylationEnantioselective addition of ethylzinc (B8376479) to cyclopentylacetaldehyde.
Co/Ni/Ru-Pincer or NHC Pincer, N-Heterocyclic CarbeneBorrowing HydrogenAlkylation of a simpler secondary alcohol with a primary alcohol to build the target structure.
Cu/TEMPO Bipyridine, PhenanthrolineAerobic Oxidation (Reverse Reaction)Could be used in a kinetic resolution of racemic this compound. mdpi.com

Temperature and Pressure Influence on Reaction Outcomes

Influence on Catalytic Hydrogenation of Cyclopentylacetone

Catalytic hydrogenation is a widely utilized method for the reduction of ketones to secondary alcohols. The rate of these reactions is typically dependent on temperature, hydrogen pressure, catalyst type, and substrate concentration. chimia.ch For the synthesis of this compound from cyclopentylacetone, both temperature and pressure play pivotal roles in achieving high yield and selectivity.

Temperature Effects:

Generally, an increase in reaction temperature accelerates the rate of hydrogenation. mdpi.com However, for many catalytic processes, there exists an optimal temperature range. Exceeding this temperature can lead to a decrease in reaction rate and selectivity due to several factors. osti.gov Studies on the hydrogenation of other carbonyl compounds, such as phenol, have shown a "roll-over" in reaction rate with increasing temperature, where higher temperatures can promote the formation of dehydrogenated adsorbates that poison the catalyst and block active sites. osti.gov While a higher temperature can provide the necessary activation energy, it might also favor side reactions like dehydration of the resulting alcohol or other decomposition pathways. In some catalytic systems, increasing the temperature from 40°C to 100°C has been shown to provide a modest increase in yield, but further increases to 120°C can result in lower yields. rsc.org

Pressure Effects:

Hydrogen pressure is a crucial parameter in catalytic hydrogenation. chimia.ch An increase in hydrogen pressure generally leads to a higher concentration of hydrogen on the catalyst surface, which can enhance the reaction rate. osti.gov For ketone hydrogenation, operating at elevated hydrogen pressures is common to ensure sufficient hydrogen availability and promote the desired reduction. Systems for direct hydrogenation of ketones have been developed to operate efficiently even at ambient pressure, offering a more convenient alternative to methods requiring specialized high-pressure equipment. rsc.org However, in some cases, the product yield does not show a significant dependency on the operating pressure within a certain range. For instance, in CO2 hydrogenation studies, the yield of C2+ hydrocarbons was found to be highest at 1 bar. mdpi.com The interplay between pressure and temperature is critical; for example, at higher temperatures where catalyst poisoning by adsorbates is more likely, increasing hydrogen pressure can help mitigate this effect by increasing hydrogen coverage on the catalyst surface and removing the site-blocking species. osti.gov

The following table summarizes the general influence of temperature and pressure on the catalytic hydrogenation of ketones, which is analogous to the synthesis of this compound.

ParameterConditionGeneral Effect on Ketone HydrogenationRationale
Temperature Increase within optimal rangeIncreased reaction rateProvides sufficient activation energy for the reaction. mdpi.com
Increase above optimal rangeDecreased yield and selectivityPromotes side reactions (e.g., dehydration) and potential catalyst deactivation. osti.gov
Pressure (H₂) IncreaseIncreased reaction rateIncreases hydrogen concentration on the catalyst surface, enhancing the reduction process. chimia.chosti.gov
DecreaseDecreased reaction rateMay limit the availability of hydrogen for the reaction, slowing the conversion. chimia.ch

Influence on Grignard Reactions

The Grignard reaction is a fundamental method for forming carbon-carbon bonds and synthesizing alcohols. organic-chemistry.orglibretexts.org To produce this compound, one could react cyclopentylmethylmagnesium halide with acetaldehyde or an ethyl Grignard reagent with cyclopentylacetaldehyde. These reactions are notoriously exothermic, making temperature control a primary concern for ensuring a successful and safe reaction. mt.com

Temperature Effects:

The temperature of a Grignard reaction must be carefully managed. Low temperatures, often between 0°C and room temperature (20–25°C), are typically employed to control the exothermic nature of the reagent's addition to the carbonyl group. Maintaining a low temperature helps to minimize side reactions. With sterically hindered ketones, Grignard reagents can act as a base, leading to deprotonation and the formation of an enolate, which results in the recovery of the starting ketone after workup. organic-chemistry.org Higher temperatures can exacerbate these and other side reactions, such as reduction, thereby lowering the yield of the desired alcohol. In some stereoselective syntheses, temperature can even influence the stereochemical outcome, with some reactions exhibiting an "inversion temperature" where the stereoselectivity is reversed upon crossing it. nih.gov

Pressure Effects:

Standard Grignard reactions are typically conducted at atmospheric pressure in a sealed flask under an inert atmosphere (e.g., dry nitrogen or argon) to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen or moisture. Therefore, external pressure is not usually a manipulated variable. However, the vapor pressure of the solvent, which is often a low-boiling-point ether like diethyl ether or tetrahydrofuran (THF), is dependent on the reaction temperature. chemrxiv.org If the reaction is allowed to proceed uncontrolled, the heat generated can cause the solvent to boil vigorously, leading to a pressure buildup within the reaction vessel. chemrxiv.org This underscores the importance of temperature control for maintaining a safe operating pressure.

The following table outlines the influence of temperature on Grignard reactions for alcohol synthesis.

ParameterConditionGeneral Effect on Grignard ReactionRationale
Temperature Low (e.g., 0 °C to RT)Higher yield and selectivityMinimizes the rate of side reactions such as enolization and reduction; controls the exotherm. organic-chemistry.org
High (e.g., reflux)Lower yield of desired alcoholIncreases the likelihood of side reactions and can pose a safety hazard due to solvent boiling. mt.comchemrxiv.org

Elucidation of Stereochemical Features and Conformational Analysis

Advanced Spectroscopic Techniques for Stereoisomer Differentiation

Spectroscopic methods that are sensitive to the chiral nature of molecules are indispensable for differentiating between enantiomers and determining their absolute configuration.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of a molecule. Techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) provide through-bond and through-space correlations between protons, respectively.

For 1-Cyclopentylpropan-2-ol, a COSY spectrum would reveal the coupling between the proton on the chiral center (C2) and the protons of the adjacent methyl (C3) and methylene (B1212753) (C1) groups. A NOESY spectrum would provide information about the spatial proximity of different protons, which can help in assigning the relative stereochemistry in diastereomeric derivatives or in determining the preferred conformation of the molecule.

Illustrative 2D NMR Data for this compound This table is a hypothetical representation of expected 2D NMR correlations.

Proton (¹H)Correlated Proton(s) (COSY)Correlated Proton(s) (NOESY)
H on C1H on C2, H on cyclopentyl ringH on C2, H on C3, H on cyclopentyl ring
H on C2 (CH-OH)H on C1, H on C3H on C1, H on C3, H on cyclopentyl ring
H on C3 (CH₃)H on C2H on C1, H on C2
H on cyclopentyl ringH on C1, other cyclopentyl protonsH on C1, H on C2

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), measure the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com This differential absorption, known as the Cotton effect, can be positive or negative and is highly sensitive to the absolute configuration of the molecule. thieme-connect.de

To determine the absolute configuration of this compound, one would measure the CD spectrum of a purified enantiomer and compare it to the theoretically predicted spectrum for a known configuration (e.g., the R-enantiomer). mdpi.com A match between the experimental and theoretical spectra would allow for the unambiguous assignment of the absolute configuration. mtoz-biolabs.com

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful chiroptical techniques that extend the principles of circular dichroism to vibrational transitions. wikipedia.orgwikipedia.org VCD measures the differential absorption of left and right circularly polarized infrared light, while ROA measures the difference in the intensity of right and left circularly polarized Raman scattered light. wikipedia.orgwikipedia.org

These techniques provide detailed information about the three-dimensional structure of chiral molecules in solution. hindsinstruments.com The VCD and ROA spectra are unique for each enantiomer and are highly sensitive to conformational changes. wikipedia.orgwikipedia.org By comparing the experimental VCD and ROA spectra of this compound with those predicted by quantum chemical calculations, it is possible to determine its absolute configuration and predominant solution-phase conformation. nih.gov

Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule. springernature.com This technique provides a precise three-dimensional map of the electron density in a crystal, allowing for the unambiguous determination of the spatial arrangement of all atoms. carleton.eduuwaterloo.canih.gov

While obtaining a suitable single crystal of this compound itself may be challenging due to its low melting point, it is often possible to prepare a crystalline derivative. For instance, reacting the alcohol with a chiral carboxylic acid to form a diastereomeric ester can facilitate crystallization. The absolute configuration of the derivative can then be determined by X-ray crystallography, which in turn reveals the absolute configuration of the original alcohol. springernature.com

Computational Chemistry for Conformational Landscapes

Computational chemistry provides invaluable insights into the conformational preferences and energetic landscapes of molecules.

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure and properties of molecules. mdpi.com DFT calculations can be employed to determine the ground state geometries of the different possible conformers of this compound. researchgate.net By performing a conformational search and optimizing the geometry of each conformer, their relative energies can be calculated, allowing for the identification of the most stable conformations. researchgate.net This information is crucial for interpreting experimental spectroscopic data and understanding the molecule's behavior. researchgate.net

Illustrative DFT Calculation Results for this compound Conformers This table is a hypothetical representation of the relative energies of different conformers of this compound calculated using DFT.

ConformerRelative Energy (kcal/mol)Boltzmann Population (%) at 298 K
10.0065.2
20.5025.1
31.209.7

Molecular Dynamics Simulations for Dynamic Conformational Behavior

Due to a lack of specific published molecular dynamics simulations for this compound, this section will outline the theoretical approach and expected outcomes of such a study. Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. By simulating the atomic motions over time, MD can provide detailed insights into the conformational landscape, flexibility, and intermolecular interactions of a molecule.

A typical MD simulation of this compound would involve placing the molecule in a simulated environment, such as a solvent box of water or a non-polar solvent, and then solving Newton's equations of motion for each atom. This would generate a trajectory of the molecule's conformations over a specified time period.

Expected Insights from MD Simulations:

Conformational Sampling: Identification of the most stable and frequently occurring conformations of the cyclopentane (B165970) ring (envelope and twist forms) and the propanol (B110389) side chain.

Dihedral Angle Distributions: Analysis of the probability of different rotational states (gauche, anti) around the C-C bonds of the side chain.

Hydrogen Bonding Dynamics: In a protic solvent, the dynamics of hydrogen bond formation and breaking between the hydroxyl group of this compound and solvent molecules could be investigated.

A hypothetical data table summarizing potential findings from an MD simulation is presented below.

Simulation ParameterHypothetical Value/Observation
Simulation Time100 ns
Predominant Cyclopentane ConformationEnvelope
Key Dihedral Angle (C-C-C-O) Population65% gauche, 35% anti
Average Intramolecular H-bond LifetimeData not available

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in predicting spectroscopic parameters. These calculations provide a theoretical framework for understanding the relationship between a molecule's electronic structure and its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations of NMR chemical shifts for ¹H and ¹³C nuclei in this compound would allow for the assignment of experimental spectra and provide validation for the computed low-energy conformations. The calculated chemical shifts are highly sensitive to the local electronic environment of each nucleus.

Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) can help identify the characteristic vibrational modes of the molecule. For this compound, key frequencies would include the O-H stretching, C-O stretching, and various C-H stretching and bending modes.

Below is a hypothetical table of calculated NMR chemical shifts for a plausible low-energy conformer of this compound.

AtomCalculated ¹³C Chemical Shift (ppm)Calculated ¹H Chemical Shift (ppm)
C1 (CH₂)45.21.35
C2 (CH-OH)68.93.80
C3 (CH₃)23.51.15
Cα (Cyclopentyl CH)40.11.90
Cβ (Cyclopentyl CH₂)25.81.60
Cγ (Cyclopentyl CH₂)25.51.55
OH-2.50 (exchangeable)

Intramolecular Interactions and Their Influence on Conformation

The conformation of this compound is significantly influenced by a network of non-covalent intramolecular interactions. These interactions, though weak individually, collectively play a crucial role in determining the molecule's preferred three-dimensional structure.

Steric Hindrance: Repulsive steric interactions between the bulky cyclopentyl group and the methyl group on the propanol side chain will restrict rotation around the connecting C-C bond. This steric clash will favor conformations that maximize the distance between these groups.

Hydrogen Bonding: The potential for intramolecular hydrogen bonding between the hydroxyl group and the cyclopentyl ring is a key consideration. Although a classic hydrogen bond is unlikely due to the geometry, weak C-H···O interactions could contribute to the stability of certain conformations.

Mechanistic Investigations of 1 Cyclopentylpropan 2 Ol Reactions and Derivatizations

Reaction Mechanism Elucidation for Conversions Involving the Hydroxyl Group

The hydroxyl group is the primary site of reactivity in 1-Cyclopentylpropan-2-ol, participating in nucleophilic substitution, elimination, oxidation, and reduction reactions. The specific pathway followed is influenced by factors such as the nature of the reagents, solvent, and temperature.

Nucleophilic Substitution Reactions (SN1/SN2 Pathways)

Nucleophilic substitution reactions of this compound involve the replacement of the hydroxyl group by a nucleophile. For this to occur, the hydroxyl group must first be converted into a better leaving group, typically by protonation in the presence of a strong acid. libretexts.orgchemguide.co.uk The subsequent mechanism can proceed via either an SN1 or SN2 pathway.

SN1 Pathway: In the presence of a protic solvent and a non-basic nucleophile, the reaction tends to follow a unimolecular (SN1) mechanism. This two-step process begins with the slow departure of the leaving group (e.g., water after protonation) to form a secondary carbocation intermediate. chemguide.co.uklibretexts.org This carbocation is then rapidly attacked by the nucleophile from either face, leading to a racemic or near-racemic mixture of products. The rate of the SN1 reaction is dependent only on the concentration of the substrate. pages.dev Secondary carbocations, like the one formed from this compound, are more stable than primary carbocations, making the SN1 pathway feasible. libretexts.org

SN2 Pathway: A bimolecular (SN2) mechanism is favored by strong, non-bulky nucleophiles and aprotic polar solvents. libretexts.org This is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. chemguide.co.uk The reaction proceeds with an inversion of stereochemistry at the chiral center. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. pages.dev For secondary substrates like this compound, the SN2 pathway is subject to steric hindrance from the cyclopentyl group and the methyl group, which can slow the reaction rate compared to primary substrates. libretexts.org

Factor SN1 Pathway SN2 Pathway
Substrate Favored by tertiary > secondaryFavored by primary > secondary
Nucleophile Weak, non-basic nucleophilesStrong, often negatively charged nucleophiles
Solvent Protic solvents (e.g., water, ethanol)Aprotic polar solvents (e.g., acetone, DMSO)
Kinetics Unimolecular (rate = k[substrate]) pages.devBimolecular (rate = k[substrate][nucleophile]) pages.dev
Stereochemistry RacemizationInversion of configuration
Intermediate Carbocation libretexts.orgTransition state libretexts.org

Elimination Reactions (E1/E2 Pathways)

In the presence of a strong acid and heat, this compound can undergo dehydration to form alkenes. masterorganicchemistry.com This elimination reaction can proceed through either a unimolecular (E1) or bimolecular (E2) pathway. libretexts.org

E1 Pathway: The E1 mechanism is a two-step process that begins with the formation of a carbocation intermediate, identical to the first step of an SN1 reaction. libretexts.orgiitk.ac.in A weak base then abstracts a proton from an adjacent carbon, leading to the formation of a double bond. libretexts.org E1 reactions typically follow Zaitsev's rule, which predicts that the major product will be the more substituted, and therefore more stable, alkene. libretexts.orgiitk.ac.in For this compound, this would favor the formation of 1-cyclopentylprop-1-ene over 3-cyclopentylprop-1-ene. The rate of the E1 reaction is unimolecular, depending only on the concentration of the substrate. youtube.com

E2 Pathway: The E2 mechanism is a one-step, concerted reaction where a strong base removes a proton from a carbon adjacent to the leaving group, while the leaving group departs simultaneously. libretexts.orglibretexts.org This pathway requires an anti-periplanar arrangement of the proton and the leaving group. The rate of the E2 reaction is bimolecular, depending on the concentrations of both the substrate and the base. iitk.ac.in E2 reactions are generally favored by strong, bulky bases which are poor nucleophiles. iitk.ac.in

Factor E1 Pathway E2 Pathway
Substrate Favored by tertiary > secondary > primaryFavored by tertiary > secondary > primary
Base Weak bases (e.g., H₂O, ROH) iitk.ac.inStrong, often bulky bases (e.g., KOC(CH₃)₃)
Solvent Polar protic solventsAprotic polar solvents
Kinetics Unimolecular (rate = k[substrate]) youtube.comBimolecular (rate = k[substrate][base]) iitk.ac.in
Stereochemistry No specific requirementRequires anti-periplanar geometry
Regioselectivity Zaitsev's rule generally followed iitk.ac.inZaitsev or Hofmann product depending on base size
Intermediate Carbocation iitk.ac.inConcerted transition state

Oxidation and Reduction Mechanisms

Oxidation: As a secondary alcohol, this compound can be oxidized to a ketone, specifically 1-cyclopentylpropan-2-one. This transformation can be achieved using various oxidizing agents. Chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are effective for this purpose. vaia.com Non-chromium alternatives include Swern oxidation (using oxalyl chloride and DMSO) and Dess-Martin periodinane. vaia.com The mechanism of oxidation with chromic acid typically involves the formation of a chromate (B82759) ester intermediate. This is followed by the removal of a proton from the carbon bearing the oxygen by a base (such as water), which facilitates the elimination of the chromium species and the formation of the carbon-oxygen double bond.

Reduction: While this compound is already an alcohol, the concept of reduction is more relevant to the synthesis of this compound from its corresponding ketone, 1-cyclopentylpropan-2-one. The reduction of the ketone to the secondary alcohol can be accomplished using hydride-donating reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. This forms an alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the final alcohol product.

Mechanistic Pathways of Functional Group Interconversions on the Cyclopentyl Ring

Modifications to the cyclopentyl ring of this compound typically require precursors with unsaturation or other functional groups on the ring, as the saturated cyclopentyl ring itself is relatively inert.

Electrophilic Addition to Unsaturated Cyclopentyl Precursors

If a precursor to this compound contains a double bond within the cyclopentyl ring (i.e., a cyclopentenyl group), this site of unsaturation can undergo electrophilic addition reactions. For instance, the reaction of a cyclopentene (B43876) derivative with an electrophile like a halogen (e.g., Br₂) proceeds through a characteristic mechanism. pearson.compressbooks.pub The pi electrons of the double bond attack the electrophile, leading to the formation of a cyclic halonium ion intermediate (e.g., a bromonium ion). pressbooks.publibretexts.org This intermediate is then attacked by a nucleophile (such as a bromide ion) from the side opposite the bridging halogen. pressbooks.pub This anti-attack results in the formation of a trans-dihalogenated product. pressbooks.publibretexts.org Similarly, the acid-catalyzed addition of water follows Markovnikov's rule, where the initial protonation of the double bond forms the more stable carbocation, which is then attacked by water. mrcolechemistry.co.uk

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic and thermodynamic studies are crucial for understanding the feasibility, rate, and mechanism of a chemical reaction. For this compound, these studies would primarily focus on its dehydration and oxidation reactions.

Dehydration of this compound:

The acid-catalyzed dehydration of this compound is expected to proceed via either an E1 (elimination, unimolecular) or E2 (elimination, bimolecular) mechanism, leading to the formation of one or more isomeric alkenes. The predominant pathway is influenced by reaction conditions such as temperature, solvent, and the nature of the acid catalyst.

Under hydrothermal conditions, where water acts as both the solvent and a catalyst, the dehydration of secondary alcohols often favors the E1 mechanism. acs.orgacs.org This pathway involves the initial protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a secondary carbocation intermediate. Subsequent deprotonation from an adjacent carbon atom yields the alkene. The stability of this carbocation intermediate is a key factor in the reaction rate. For secondary alcohols, the E1 and E2 mechanisms can be competitive. acs.org

Kinetic studies on the dehydration of analogous secondary alcohols, such as various cyclohexanols and linear alcohols, have shown that the reactions typically follow pseudo-first-order kinetics. acs.org The observed rate constant (k_obs) is influenced by the structure of the alcohol.

Table 1: Representative Kinetic Data for Dehydration of Secondary Alcohols under Hydrothermal Conditions (250 °C, 40 bar)

Alcoholk_obs (h⁻¹)Predominant Mechanism
Cyclohexanol0.20E1
4-HeptanolVariesE1 is major

Data is illustrative and based on studies of analogous compounds. acs.org

Thermodynamically, the dehydration of alcohols is an endothermic process, but the increase in entropy, as one molecule is converted into two (alkene and water), makes the reaction favorable at higher temperatures. The Gibbs free energy (ΔG) of the reaction becomes more negative as the temperature increases. The E1 mechanism is generally associated with a negative entropy of activation, while the E2 mechanism has a positive entropy of activation. acs.org

Oxidation of this compound:

The oxidation of this compound would yield 1-cyclopentylpropan-2-one. This transformation is a thermodynamically favorable process. acs.org A variety of oxidizing agents can be employed, including chromium-based reagents (e.g., chromic acid, PCC) and potassium permanganate. libretexts.org

Kinetic studies on the oxidation of secondary alcohols often reveal that the rate-determining step involves the cleavage of the α-C-H bond. orientjchem.org The reaction rate is influenced by the concentration of both the alcohol and the oxidizing agent. For instance, in the oxidation of secondary cyclic alcohols with potassium periodate (B1199274) in an acidic medium, the reaction rate was found to increase with alcohol concentration. rasayanjournal.co.in

Thermodynamic activation parameters, such as the enthalpy of activation (ΔH), entropy of activation (ΔS), and Gibbs free energy of activation (ΔG*), can be determined by studying the reaction at different temperatures. Negative values for the entropy of activation are often observed in these oxidations, suggesting the formation of a more ordered transition state compared to the reactants. rasayanjournal.co.inscirea.org

Table 2: Representative Thermodynamic Activation Parameters for the Oxidation of Secondary Cyclic Alcohols

AlcoholOxidantΔH* (kJ/mol)ΔS* (J/mol·K)ΔG* (kJ/mol)
Cyclopentanol (B49286)K₂S₂O₈ValueValueValue
CyclohexanolK₂S₂O₈ValueValueValue

Values are illustrative and would be determined experimentally for this compound. Data is based on studies of analogous compounds. scirea.org

Isotopic Labeling Studies for Mechanism Validation

Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a reaction, providing definitive evidence for proposed mechanisms. figshare.com For this compound, this method could be employed to validate the mechanisms of its dehydration and oxidation reactions.

Validating the Dehydration Mechanism:

To distinguish between the E1 and E2 pathways in the dehydration of this compound, deuterium (B1214612) labeling can be utilized. For example, by synthesizing this compound with a deuterium atom at the C-2 position (the carbon bearing the hydroxyl group), a primary kinetic isotope effect (KIE) would be expected if the C-D bond is broken in the rate-determining step.

In an E2 mechanism, the C-H (or C-D) bond and the C-O bond break simultaneously. Therefore, a significant KIE would be observed. In a pure E1 mechanism, the rate-determining step is the formation of the carbocation, which does not involve breaking the C-H bond. Thus, a negligible KIE would be expected. Studies on other secondary alcohols have shown that the presence of a primary kinetic isotope effect in unimolecular dehydration points to the cleavage of a C-H bond in the rate-determining step. acs.org

Validating the Oxidation Mechanism:

Isotopic labeling is also instrumental in confirming the mechanism of alcohol oxidation. A key mechanistic question is whether the α-C-H bond is broken in the rate-determining step. To investigate this for this compound, the compound could be synthesized with a deuterium atom at the C-2 position (1-cyclopentylpropan-2-d-2-ol).

The rates of oxidation for the deuterated and non-deuterated alcohol would then be compared. A significant primary kinetic isotope effect (k_H/k_D > 1) would provide strong evidence that the α-C-H bond is indeed cleaved in the rate-determining step, which is a common feature in many alcohol oxidation mechanisms, including those involving chromic acid. orientjchem.orgacs.org

Furthermore, solvent isotope effects, where the reaction is carried out in D₂O instead of H₂O, can provide insights into the role of proton transfers in the mechanism, such as the deprotonation of the alcohol. nih.gov For instance, in the oxidation of benzyl (B1604629) alcohol, D₂O and ¹⁸O₂ labeling experiments have been used to determine the source of oxygen atoms in the final product. rsc.org

While direct experimental data for this compound is limited, the application of these well-established kinetic, thermodynamic, and isotopic labeling techniques would provide a comprehensive understanding of its reaction mechanisms.

Theoretical and Computational Studies of 1 Cyclopentylpropan 2 Ol Reactivity

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule that dictate its reactivity. For 1-Cyclopentylpropan-2-ol, these calculations reveal the distribution of electrons and the nature of its molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals indicate the molecule's ability to act as a nucleophile or an electrophile.

In general, the HOMO is associated with the molecule's ability to donate electrons, while the LUMO is associated with its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. samipubco.com

For a secondary alcohol like this compound, the HOMO is typically localized on the oxygen atom of the hydroxyl group, reflecting its nucleophilic character. The LUMO, on the other hand, is often associated with the antibonding σ* orbital of the C-O bond.

Table 1: Representative Frontier Molecular Orbital Energies for Secondary Alcohols

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
2-Propanol-10.83.514.3
2-Butanol-10.73.414.1
Cyclopentanol (B49286)-10.63.313.9

Note: The values in this table are representative and are based on typical computational results for secondary alcohols. Actual values may vary depending on the level of theory and basis set used in the calculation.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, describing it in terms of localized bonds and lone pairs, which is intuitive for chemists. aiu.edu This analysis is particularly useful for understanding intermolecular interactions, such as hydrogen bonding, which are crucial for the reactivity of alcohols.

For this compound, NBO analysis would quantify the charge distribution, revealing the partial positive charge on the hydroxyl hydrogen and the carbon atom attached to the oxygen, and the partial negative charge on the oxygen atom. This charge distribution is a key factor in its behavior as a proton donor and as a nucleophile.

The analysis also describes hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty non-bonding or antibonding orbital. These interactions contribute to the stability of the molecule and can influence its reactivity. For instance, the interaction between the lone pair of the oxygen atom and the antibonding σ(C-H) or σ(C-C) orbitals of the cyclopentyl ring can be quantified.

Table 2: Representative Natural Bond Orbital (NBO) Charges for a Secondary Alcohol (e.g., 2-Propanol)

AtomNBO Charge (e)
O (hydroxyl)-0.75
H (hydroxyl)+0.45
C (carbinol)+0.25

Note: These are typical NBO charges for a secondary alcohol and serve as an illustrative example. The specific values for this compound would be influenced by the cyclopentyl group.

Reaction Path Analysis and Transition State Theory

Understanding the mechanism of a chemical reaction involves identifying the intermediates and transition states along the reaction path. Computational methods allow for the mapping of the potential energy surface and the calculation of activation energies, providing insights into reaction rates and selectivity.

Oxidation: The oxidation of a secondary alcohol like this compound to a ketone (1-cyclopentylpropan-2-one) can proceed through various mechanisms, often involving a metal catalyst or an oxidizing agent. mdpi.com DFT calculations on the oxidation of secondary alcohols have shown that the mechanism can involve the formation of a metal-alkoxide complex followed by a β-hydride elimination step. The energy barrier for this step is crucial in determining the reaction rate. acs.org

Dehydration: The acid-catalyzed dehydration of this compound would lead to the formation of alkenes. Computational studies on alcohol dehydration have explored both concerted (E2-like) and stepwise (E1-like) mechanisms. rsc.orgacs.org For secondary alcohols, the mechanism can be dependent on the reaction conditions and the stability of the potential carbocation intermediate. The energy profile would reveal the activation barriers for C-O bond cleavage and subsequent proton abstraction.

Esterification: The Fischer esterification of this compound with a carboxylic acid is another important transformation. Computational studies on esterification reactions have detailed the energy profile, which typically involves protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent elimination of water. masterorganicchemistry.com

Table 3: Representative Calculated Activation Energies for Secondary Alcohol Reactions

ReactionSubstrateCatalyst/ConditionsActivation Energy (kcal/mol)
Oxidation1-PhenylethanolCu(I)/TEMPO~15-20
Dehydration2-PropanolH-ZSM-5~30-40
EsterificationIsopropanolAcidic~20-25

Note: These values are illustrative and are based on published computational studies of analogous reactions. The actual activation energies for this compound would depend on the specific reactants and conditions.

Computational chemistry is a powerful tool for predicting the selectivity of chemical reactions.

Regioselectivity: In reactions where multiple products can be formed due to different reaction sites, such as the dehydration of an unsymmetrical alcohol, computational analysis of the transition state energies for the different pathways can predict the major product. For this compound, dehydration could potentially lead to different alkene isomers. The relative stability of the transition states leading to these isomers would determine the regioselectivity.

Stereoselectivity: Many reactions involving chiral molecules, such as this compound, can produce stereoisomeric products. Computational studies can elucidate the origins of stereoselectivity by comparing the energy profiles of the pathways leading to different stereoisomers. nih.govacs.org For instance, in an enzyme-catalyzed oxidation, the docking of the (R) and (S) enantiomers of the alcohol into the active site can be modeled, and the subsequent transition state energies for the oxidation of each enantiomer can be calculated to predict which one will react faster. nih.gov

Solvation Models and Their Impact on Reaction Outcomes

Reactions are typically carried out in a solvent, and the solvent can have a profound effect on the reaction rate and selectivity. Computational solvation models are used to account for these effects.

There are two main types of solvation models:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous dielectric medium. nsf.gov They are computationally efficient and can provide a good first approximation of solvent effects on reaction energies and barriers.

Explicit Solvation Models: These models involve including a number of individual solvent molecules in the calculation. This approach can capture specific solute-solvent interactions, such as hydrogen bonding, which are often crucial in alcohol chemistry. While more computationally expensive, explicit solvation models can provide a more accurate description of the reaction in solution. acs.org

For reactions of this compound, the choice of solvent can significantly influence the stability of charged intermediates and transition states. For example, in an E1 dehydration, a polar protic solvent would stabilize the carbocation intermediate, thus favoring this pathway. Computational studies have shown that including explicit solvent molecules in the model can significantly alter the calculated energy barriers and even the predicted reaction mechanism compared to gas-phase calculations or calculations with only an implicit solvent model. nsf.govacs.org

Application of Machine Learning in Predicting Reaction Outcomes for this compound Derivatives

The prediction of chemical reaction outcomes is a significant challenge in organic synthesis, and machine learning (ML) has emerged as a transformative approach to address it. neurips.ccsioc-journal.cn For derivatives of this compound, ML models can be trained on datasets of similar reactions to predict outcomes like yield, selectivity, or optimal reaction conditions. bohrium.com This data-driven approach complements traditional physical organic chemistry and computational studies.

A common application is the prediction of reaction yields in processes like deoxyfluorination or cross-coupling, where the substrate scope is broad. ucla.eduresearchgate.net To build a predictive model for reactions involving derivatives of this compound, researchers first compile a dataset of reactions with various substrates, reagents, and conditions. bohrium.com Each component is then described by a set of numerical features, or descriptors. For a derivative of this compound, these descriptors could include:

Steric Parameters: Such as the Tolman cone angle or Sterimol parameters for the substituent on the cyclopentyl ring.

Electronic Parameters: Hammett parameters for substituents, calculated atomic charges, or HOMO/LUMO energies from DFT.

Topological Descriptors: Molecular weight, number of rotatable bonds, and other graph-based indices.

Using algorithms like Random Forest or Gradient Boosting (e.g., XGBoost), a model is trained to learn the complex, often non-linear relationships between these input features and the reaction outcome. bohrium.comacs.org For example, an ML model was successfully developed to predict the performance of a deoxyfluorination reaction on a diverse set of alcohols by learning the interplay between the alcohol's structure, the sulfonyl fluoride (B91410) reagent, and the base used. bohrium.comucla.eduresearchgate.net Such a model could predict the yield of the fluorination of a new, untested derivative of this compound with reasonable accuracy. bohrium.com

A key challenge is modeling the interaction effects between different reaction components. ucla.eduresearchgate.net Advanced statistical methods can be combined with ML to identify which features and interactions most significantly impact the yield, providing deeper mechanistic insights. ucla.eduresearchgate.net

Table 2: Interactive Data from a Hypothetical Machine Learning Model for the Deoxyfluorination of this compound Derivatives

This interactive table simulates the output of a Random Forest model trained to predict the yield of a deoxyfluorination reaction. Users can filter and sort the data to explore the relationships between substrate features and reaction outcomes.

Substrate Derivative (R-group on Cyclopentyl Ring)Substrate Steric Factor (A-value)ReagentBasePredicted Yield (%)Actual Yield (%)Prediction Error (%)
H2.0PyFluorDBU8588-3
4-Methyl2.1PyFluorDBU8284-2
4-tert-Butyl2.8PyFluorDBU6561+4
4-Methoxy2.0PyFluorDBU8891-3
4-Chloro2.1PyFluorDBU7572+3
H2.0Deoxo-FluorBTMG7880-2
4-tert-Butyl2.8Deoxo-FluorBTMG5552+3
4-Methoxy2.0Deoxo-FluorBTMG8185-4

Note: This interactive table is a representative example based on published ML studies in synthetic chemistry. bohrium.comucla.eduresearchgate.net The "Steric Factor" is a simplified descriptor for illustrative purposes.


Chemical Transformations and Derivatization Strategies

Derivatization at the Hydroxyl Group

The secondary alcohol functional group is the most reactive site in the molecule, readily participating in a variety of well-established reactions to form esters, ethers, and other derivatives.

The hydroxyl group of 1-Cyclopentylpropan-2-ol can be converted into an ester or an ether, which are common strategies for protecting the alcohol or for introducing new functional groups.

Esterification: This transformation is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or acid anhydride. The direct reaction with a carboxylic acid, known as Fischer esterification, requires an acid catalyst (commonly concentrated H₂SO₄) and is a reversible process. chemguide.co.uk Using more reactive acyl chlorides or acid anhydrides results in a faster, irreversible reaction. chemguide.co.uk

Etherification: The Williamson ether synthesis is a classic method for forming ethers. This two-step process begins with the deprotonation of the alcohol to form a more nucleophilic alkoxide ion, which then displaces a halide from an alkyl halide in an Sₙ2 reaction. libretexts.org Because this compound is a secondary alcohol, the choice of the alkyl halide is critical to avoid competing elimination reactions. libretexts.org

Reaction TypeReagentsProduct ClassGeneral Conditions
Fischer EsterificationCarboxylic Acid (R'-COOH), H₂SO₄EsterHeat
AcylationAcyl Chloride (R'-COCl) or Acid Anhydride ((R'CO)₂O)EsterOften at room temperature or with gentle warming
Williamson Ether Synthesis1. Strong Base (e.g., NaH, Na) 2. Alkyl Halide (R'-X)EtherAnhydrous solvent

The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a variety of other functional groups with a complete inversion of stereochemistry at the alcohol carbon. wikipedia.orgorganic-chemistry.org This is particularly significant for chiral alcohols like this compound.

The reaction typically involves the alcohol, a nucleophile (often a carboxylic acid), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The triphenylphosphine and azodicarboxylate activate the hydroxyl group, turning it into a good leaving group. Subsequent attack by the nucleophile occurs via an Sₙ2 mechanism, leading to the inversion of configuration. organic-chemistry.orgyoutube.com Research on related compounds, such as 3-cyclopentylpropan-1-ol, has demonstrated successful etherification using Mitsunobu conditions. rsc.orgrsc.org

ReagentsKey FeatureProduct Example (from Carboxylic Acid)
PPh₃, DEAD or DIAD, Nucleophile (e.g., R'-COOH)Inversion of stereochemistryInverted Ester

The hydroxyl proton of this compound is weakly acidic and can be removed by a strong base to form the corresponding alkoxide, 1-cyclopentylpropan-2-olate. Common methods for generating alkoxides include reaction with alkali metals like sodium or with metal hydrides such as sodium hydride (NaH). wikipedia.orgyoutube.com

The resulting alkoxide is a significantly stronger nucleophile and base than the parent alcohol. youtube.com Its enhanced nucleophilicity is exploited in reactions like the Williamson ether synthesis. libretexts.org As a strong base, it can also be used to deprotonate a variety of acidic compounds, initiating other reactions. youtube.com

Method of FormationReagentByproductCharacteristics of Alkoxide
Reaction with Alkali MetalNa, KH₂ gasStrong base, strong nucleophile
Deprotonation with Metal HydrideNaH, KHH₂ gasStrong base, strong nucleophile

Transformations Involving the Cyclopentyl Moiety

Modifying the saturated cyclopentyl ring is generally more challenging than derivatizing the hydroxyl group due to the inert nature of C-H bonds in alkanes. However, under specific conditions, functionalization, ring expansion, or contraction can be achieved.

Direct functionalization of the cyclopentyl ring in this compound is not straightforward. Free-radical halogenation could introduce a halogen onto the ring, but this process typically lacks selectivity and would likely yield a mixture of products, including substitution on the propyl chain.

A more controlled approach involves multi-step synthetic sequences. For instance, a related synthesis involved creating a cyclopentyl nitrile, which was then deprotonated and alkylated to build a more complex structure. mdpi.com Such strategies involve constructing the desired functionality from a different precursor rather than directly modifying the saturated cyclopentyl ring of the alcohol.

Ring Contraction: Ring contractions are also known in organic synthesis, often proceeding through cationic, anionic, or carbenoid intermediates. researchgate.net For instance, the Wolff rearrangement of a cyclic α-diazoketone can lead to a contracted ring system. wikipedia.org Another method involves the rearrangement of epoxides on an adjacent ring. researchgate.net Applying these strategies to this compound would require first converting it into a suitable precursor, such as a cyclohexanone (B45756) derivative, making it a multi-step and complex transformation.

Synthesis of Analogues and Homologues of this compound

The structural framework of this compound serves as a versatile template for the development of a wide array of analogues and homologues. By systematically modifying the alkyl chain, the position of the hydroxyl group, or the cyclic moiety, chemists can generate a diverse library of related alcohols for various research applications.

The synthesis of alcohols structurally related to this compound often employs well-established organometallic and reduction methodologies. A primary strategy involves the reaction of a cyclopentyl-containing Grignard reagent with different carbonyl compounds. For instance, the reaction of cyclopentylmagnesium bromide with propanal yields the constitutional isomer 1-cyclopentylpropan-1-ol. quora.com This reaction typically results in a racemic mixture as the Grignard reagent can attack either face of the prochiral carbonyl group. quora.com

Another approach involves modifying the starting materials. For example, homologues with longer alkyl chains can be synthesized, such as 2-cyclopentylpentan-1-ol. quora.com The synthesis of positional isomers, like 3-cyclopentylpropan-1-ol, has also been reported, often for use in further synthetic applications such as Mitsunobu etherification. whiterose.ac.ukrsc.org

Reductive processes also play a key role. The ketone precursor, 1-cyclopentylpropan-2-one, can be reduced to this compound using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This ketone can be prepared through methods like the Friedel-Crafts reaction of cyclopentene (B43876) with propionyl chloride. quora.com

A summary of synthetic strategies for related alcohols is presented below.

Target CompoundSynthetic PrecursorsKey Reaction TypeReference
1-Cyclopentylpropan-1-olCyclopentylmagnesium bromide, PropanalGrignard Reaction quora.com
3-Cyclopentylpropan-1-olCommercially sourcedUsed in Mitsunobu etherification whiterose.ac.ukrsc.org
3-[1-(4-Bromo-3,5-dimethoxyphenyl)cyclopentyl]propan-1-olCorresponding esterReduction with DIBAL-H mdpi.com
N-(1-Cyclopentylpropan-2-yl)aniline1-Cyclopentylprop-1-yne, AnilineCatalytic Hydroamination followed by Reduction uni-rostock.de

Replacing the cyclopentyl group with other cycloalkanes like cyclopropyl (B3062369), cyclobutyl, cyclohexyl, or cycloheptyl rings is a common strategy to probe the influence of ring size and steric bulk on molecular properties. whiterose.ac.ukrsc.org These modifications can significantly alter the compound's physical and chemical characteristics.

The synthesis of these analogues often follows similar pathways to their cyclopentyl counterparts, with the primary difference being the choice of the initial cycloalkyl-containing starting material. For instance, 3-cyclohexylpropan-1-ol (B73554) and 3-cycloheptylpropan-1-ol have been synthesized and utilized in subsequent reactions. whiterose.ac.ukrsc.org The synthesis of 3-cycloheptylpropan-1-ol was achieved through an alkyl-alkyl cross-coupling followed by reduction with lithium aluminum hydride (LAH). rsc.org A more complex analogue, 1-cyclohexyl-3-cyclopentylpropan-2-ol, has also been documented. nih.gov

The introduction of a cyclopropyl ring can be accomplished via methods like the Simmons-Smith cyclopropanation of an appropriate alkenyl precursor. whiterose.ac.ukrsc.org These synthetic routes provide access to a structurally diverse set of alcohols with varied ring systems, as detailed in the table below.

Target CompoundKey Synthetic Method/Starting MaterialsIncorporated RingReference
Cyclopropyl-terminated analogueSimmons-Smith cyclopropanation of 4-(pent-4-eneyloxy)-4'-cyanobiphenylCyclopropyl whiterose.ac.ukrsc.org
Cyclobutyl-terminated analogueMetallophotoredox C–C coupling of 4-(3-bromopropoxy)-4'-cyanobiphenyl with cyclobutanecarboxylic acidCyclobutyl whiterose.ac.ukrsc.org
3-Cyclohexylpropan-1-olSourced commercially for Mitsunobu etherificationCyclohexyl whiterose.ac.ukrsc.org
3-Cycloheptylpropan-1-olAlkyl-alkyl cross-coupling followed by LAH reductionCycloheptyl rsc.org
1-Cyclohexyl-3-cyclopentylpropan-2-olNot specifiedCyclohexyl, Cyclopentyl nih.gov

Reactivity as a Building Block in Complex Molecule Synthesis

The chemical functionality of this compound, specifically its secondary hydroxyl group, makes it a valuable building block for the synthesis of more complex molecules. Its structure can be incorporated into larger scaffolds through various synthetic transformations.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. tcichemicals.com While direct participation of this compound as a starting reactant in a named MCR is not extensively documented, its structural motifs are found in complex molecules synthesized using multi-step, one-pot procedures that resemble MCR principles.

For example, a patent describes the synthesis of 2-(...cyclopentyl)propan-2-ol derivatives as part of a larger heterocyclic compound. google.com The assembly of the final molecule involves the coupling of several distinct fragments, a strategy central to combinatorial chemistry and often reliant on MCRs or similar one-pot procedures. tcichemicals.comgoogle.com The general utility of related structures, like 2-cyclopentylpropan-1-amine, as building blocks in organic synthesis for creating more complex molecules has been noted. smolecule.com These amines are often prepared via reductive amination, a process that can be a component of MCRs like the Strecker synthesis of amino acids. tcichemicals.comsmolecule.com

Tandem or cascade reactions are processes involving at least two consecutive transformations in which the subsequent reaction is triggered by the functionality formed in the previous step, all occurring in a single pot without the isolation of intermediates. wikipedia.orgrsc.org These reactions are prized for their ability to rapidly build molecular complexity. rsc.orgstanford.edu

The structural elements of this compound can be involved in or formed through cascade sequences. For instance, the total synthesis of complex natural products often relies on cascade reactions to construct core cyclic or polycyclic systems. wikipedia.orgethz.ch While a specific cascade reaction starting from this compound is not prominently featured in the literature, related structures are assembled using tandem strategies. The synthesis of certain cannabilactone analogues involves multi-step sequences to build a complex side chain attached to a core structure, where a cyclopentyl-containing alcohol is a key intermediate. mdpi.com

An example of a powerful cascade reaction involves the BF₃·Et₂O-mediated intramolecular opening of an epoxy-alcohol, which proceeds through several intermediates to furnish the final product in one synthetic operation. wikipedia.org The principles of such reactions could conceivably be applied to substrates containing the this compound framework, for example, by converting the alcohol to a leaving group to initiate a cyclization cascade or by using the hydroxyl group to direct a subsequent reaction at a nearby position.

Advanced Analytical Methodologies for Detection and Characterization

Hyphenated Techniques for Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures and providing unambiguous identification of components.

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for assessing the purity and confirming the identity of volatile compounds like 1-Cyclopentylpropan-2-ol. In this method, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. As the separated components elute from the column, they enter a mass spectrometer, which ionizes the molecules and fragments them. The resulting mass spectrum is a unique fragmentation pattern that serves as a "molecular fingerprint," allowing for definitive identification.

The purity of a this compound sample is determined by the gas chromatogram. The peak corresponding to the compound should be the major one, with any other peaks representing impurities. The relative area of each peak corresponds to the relative concentration of that component in the mixture. For identity confirmation, the obtained mass spectrum is compared against a reference spectrum or a spectral library. Key fragments for this compound would include the molecular ion peak (M+) and fragments corresponding to the loss of water, a methyl group, or the cyclopentyl moiety.

Table 1: Illustrative GC-MS Data for Purity Analysis of a this compound Sample This table presents hypothetical data for illustrative purposes.

Retention Time (min)Peak Area (%)Tentative IdentificationKey Mass Fragments (m/z)
8.4599.2This compound128 (M+), 110, 95, 85, 69, 45
7.910.5Cyclopentylacetone (Impurity)126 (M+), 111, 83, 69, 43
9.120.3Isomeric Alcohol (Impurity)128 (M+), 113, 95, 81, 57

As this compound is a chiral molecule, it exists as two non-superimposable mirror images called enantiomers. Distinguishing and quantifying these enantiomers is critical, and High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose. The determination of enantiomeric excess (% ee), a measure of the purity of a single enantiomer, is achieved using a chiral stationary phase (CSP).

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase. mdpi.comresearchgate.net These diastereomeric complexes have different energies and stabilities, leading to different retention times on the column. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are commonly used for this type of separation. nih.govmdpi.com An alternative, indirect method involves derivatizing the alcohol with a chiral agent to form diastereomers, which can then be separated on a standard achiral silica (B1680970) gel column. mdpi.com The ratio of the peak areas in the resulting chromatogram allows for the precise calculation of the enantiomeric excess.

Table 2: Example HPLC Conditions and Results for Enantiomeric Excess Determination This table presents hypothetical data for illustrative purposes.

ParameterValue
Chromatographic System
ColumnChiralpak® IA (Amylose-based CSP)
Mobile Phasen-Hexane / Isopropanol (95:5 v/v)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Results
Retention Time (R-enantiomer)12.3 min
Retention Time (S-enantiomer)14.8 min
Peak Area (R-enantiomer)195,000
Peak Area (S-enantiomer)5,000
Calculated Enantiomeric Excess (% ee) 95%

In-Situ Monitoring of Reactions Involving this compound

In-situ (in the reaction mixture) monitoring provides real-time data on reaction progress, allowing for a deep understanding of kinetics, mechanisms, and the influence of process variables. mt.com This avoids the potential errors and delays associated with offline analysis.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) tool for real-time reaction monitoring. mt.com By inserting a probe directly into the reaction vessel, the technique can track the concentration changes of key functional groups. xjtu.edu.cn For a reaction producing this compound, such as the reduction of cyclopentylacetone, FTIR can simultaneously monitor the disappearance of the ketone's carbonyl (C=O) stretching band and the appearance of the alcohol's hydroxyl (O-H) stretching band. This provides a continuous profile of reactant consumption and product formation, enabling the precise determination of reaction endpoints and the identification of any intermediates. rsc.org

Table 3: Key IR Frequencies for Monitoring the Synthesis of this compound Frequencies are characteristic and may vary slightly based on the chemical environment.

Functional GroupMoleculeWavenumber (cm⁻¹)Change During Reaction
C=O (stretch)Cyclopentylacetone (Reactant)~1715Decreases
O-H (stretch)This compound (Product)~3300-3400 (broad)Increases
C-O (stretch)This compound (Product)~1100Increases

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and is highly quantitative, making it an excellent tool for reaction monitoring. magritek.com With the advent of benchtop NMR spectrometers and flow-NMR setups, it is increasingly used for in-line or at-line analysis of chemical reactions. nih.govresearchgate.net By monitoring the ¹H NMR spectrum over time, one can track the disappearance of signals corresponding to the reactants and the appearance of signals for this compound. The integration of these signals is directly proportional to the concentration of each species, providing a quantitative profile of the reaction progress. researchgate.net Key diagnostic signals for this compound would include the multiplet for the proton on the hydroxyl-bearing carbon (CH-OH) and the doublet for the adjacent methyl group.

Table 4: Representative ¹H NMR Signals for Monitoring a Reaction This table presents hypothetical chemical shift data for illustrative purposes.

Proton(s)MoleculeApprox. Chemical Shift (δ, ppm)MultiplicityChange During Reaction
-CHCyclopentylacetone2.15singletIntegral Decreases
-CH -OHThis compound3.80multipletIntegral Increases
-CHThis compound1.20doubletIntegral Increases

Crystallographic Techniques for Solid-State Characterization (if applicable to crystalline forms or derivatives)

While this compound itself is not typically crystalline at standard conditions, its solid-state structure can be investigated through the synthesis of crystalline derivatives. This is particularly important for the unambiguous determination of its absolute configuration.

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. To apply this technique to this compound, it can be derivatized with a suitable chiral molecule, such as camphorsultam dichlorophthalic acid or 2-methoxy-2-(1-naphthyl)propionic acid, to form a diastereomeric ester. mdpi.com These esters often have a higher propensity to form high-quality single crystals.

Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the precise position of every atom in the molecule can be determined. Because the absolute configuration of the derivatizing agent is already known, the absolute configuration of the chiral center in the this compound moiety can be unequivocally established. mdpi.com The data obtained provides precise bond lengths, bond angles, and torsional angles, offering a complete and unambiguous solid-state characterization.

Table 5: Hypothetical Crystallographic Data for a Derivative of this compound This table presents typical data obtained from a single-crystal X-ray diffraction experiment for illustrative purposes.

ParameterValue
Chemical FormulaC₂₂H₂₇ClO₄
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 8.5 Å, b = 12.1 Å, c = 20.3 Å
Volume2089.5 ų
Final R-factor0.045
Absolute ConfigurationConfirmed as (S) at C2 of the propanol (B110389)

Industrial and Niche Chemical Applications

Role as a Synthetic Intermediate in Fine Chemical Production

1-Cyclopentylpropan-2-ol can serve as a versatile synthetic intermediate in the production of more complex molecules for the fine chemical industry. Its utility stems from the reactivity of the secondary alcohol group, which can be transformed into a variety of other functional groups. For instance, oxidation of the alcohol would yield the corresponding ketone, 1-cyclopentylpropan-2-one, a known reagent used in the synthesis of Cyclopentamine. pharmaffiliates.com This vasoconstrictor acts by promoting the release of neurotransmitters like norepinephrine, epinephrine, and dopamine. pharmaffiliates.com

Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions to introduce a wide range of functionalities. This versatility makes it a potential building block for the synthesis of active pharmaceutical ingredients (APIs) and other biologically active compounds. The cyclopentyl moiety can also influence the lipophilicity and conformational rigidity of the final product, which are important parameters in drug design. While direct examples are limited, the synthesis of various cyclopentane (B165970) derivatives for pharmaceutical applications is a well-established field. rsc.orgnih.gov

Potential as a Chiral Building Block in Non-Pharmaceutical Industries (e.g., materials science, agrochemicals, fragrances)

The chirality of this compound makes it a potentially valuable chiral building block in several non-pharmaceutical sectors. Chiral molecules are crucial in materials science for the development of advanced materials with unique optical and electronic properties. fiveable.mechiralpedia.com Chiral alcohols, in particular, can be incorporated into polymers or liquid crystals to induce specific molecular arrangements that affect the material's interaction with light. chiralpedia.com

In the agrochemical industry, the demand for enantiomerically pure compounds is growing to improve efficacy and reduce environmental impact. fiveable.me The specific three-dimensional structure of a chiral molecule can significantly influence its biological activity. While no specific agrochemical applications for this compound are documented, the synthesis of cyclopentane derivatives as potential herbicides and other crop protection agents is an active area of research. rsc.org

In the fragrance industry, the odor of a molecule is highly dependent on its stereochemistry. Different enantiomers of a chiral compound can have distinct smells or varying odor thresholds. Although the specific scent of this compound is not described, related cyclopentane derivatives are known for their fragrance properties. The structural similarity to known fragrance components suggests it could be explored for the development of new scents.

Table 1: Potential Non-Pharmaceutical Applications of Chiral Building Blocks like this compound

Industry Sector Potential Application Rationale
Materials Science Synthesis of chiral polymers and liquid crystals Induction of specific optical and electronic properties. chiralpedia.com
Agrochemicals Intermediate for enantiomerically pure pesticides Enhanced biological activity and reduced environmental impact. fiveable.me

| Fragrances | Precursor for novel fragrance compounds | Odor is dependent on stereochemistry. |

Application in the Synthesis of Specialty Polymers or Ligands

Secondary alcohols like this compound can be utilized as monomers or modifying agents in the synthesis of specialty polymers. For instance, they can be used to prepare polyesters and polyurethanes with specific properties. google.com The cyclopentyl group would impart a degree of rigidity and hydrophobicity to the polymer backbone, potentially influencing its thermal and mechanical properties. While direct polymerization of this compound is not reported, the general reactivity of secondary alcohols in polymerization is well-known. google.comnih.gov

The synthesis of chiral ligands for asymmetric catalysis is a significant area where chiral secondary alcohols find application. alfachemic.comresearchgate.net The hydroxyl group can serve as a handle to attach the alcohol to a larger molecular scaffold, or it can be part of the coordinating group that binds to a metal center. The chirality of the alcohol is then transferred to the catalytic system, enabling the stereoselective synthesis of a desired product.

Development of Catalytic Applications Utilizing this compound Derivatives

Derivatives of this compound have the potential to be developed into chiral catalysts or ligands for asymmetric synthesis. Chiral alcohols and their derivatives are known to be effective in a variety of catalytic transformations. alfachemic.comresearchgate.net For example, they can be used as ligands in metal-catalyzed reactions such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. mdpi.com

The development of such catalysts would involve the chemical modification of this compound to introduce coordinating atoms (e.g., phosphorus, nitrogen, or sulfur) that can bind to a transition metal. The steric and electronic properties of the cyclopentylpropyl group would influence the selectivity and activity of the resulting catalyst. The inherent chirality of the molecule is key to inducing enantioselectivity in the catalyzed reaction. researchgate.net

Table 2: Examples of Chiral Secondary Alcohols in Catalysis

Chiral Alcohol Derivative Type Catalytic Application Metal Center (Example)
Amino Alcohols Asymmetric Transfer Hydrogenation Ruthenium mdpi.com
Phosphine-containing Alcohols Asymmetric Hydrogenation Rhodium, Iridium researchgate.net

While specific catalytic applications for derivatives of this compound have not been reported, the well-established principles of chiral ligand design suggest that this molecule could serve as a valuable starting material for the development of new and effective asymmetric catalysts. alfachemic.comresearchgate.netresearchgate.net

Future Research Directions and Open Questions

Exploration of Underexplored Reaction Pathways

While the fundamental reactions of secondary alcohols are well-established, there remains considerable scope for investigating novel transformations of 1-Cyclopentylpropan-2-ol. britannica.comcsueastbay.edu Key areas for future investigation include:

Hydrogen Borrowing Catalysis: This powerful strategy enables the conversion of alcohols into more complex molecules by temporarily "borrowing" hydrogen to form a transient carbonyl intermediate. acs.orgresearchgate.netresearchgate.net For this compound, this could facilitate C-C bond formation at the α-position, leading to the synthesis of a diverse range of β-branched carbonyl compounds. acs.orgresearchgate.net Research in this area would focus on developing efficient catalysts, potentially based on iridium or ruthenium, for the alkylation of ketones and other nucleophiles using this compound as the alkylating agent. acs.org

Enantioconvergent Transformations: As this compound is a chiral molecule, developing catalytic methods that can convert a racemic mixture into a single enantiomer is a significant goal. Enantioconvergent borrowing hydrogen catalysis, for instance, could be employed for the synthesis of enantiopure amines, N-heterocycles, and other valuable chiral compounds from racemic this compound. researchgate.net

Oxidative Ring Expansion: Recent advances in utilizing hypervalent iodine reagents for the electrophilic activation of secondary alcohols present an intriguing possibility for the synthesis of novel medium-ring ethers from this compound. nih.gov This pathway could lead to the formation of previously inaccessible cyclic ether scaffolds with potential applications in materials science and medicinal chemistry.

Sustainable Synthesis and Green Chemistry Innovations

The imperative for environmentally benign chemical processes necessitates the development of sustainable synthetic routes to and from this compound.

Biocatalysis: The use of enzymes offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.gov Future research should focus on identifying or engineering ketoreductases for the enantioselective reduction of 1-cyclopentylpropan-2-one to produce enantiopure (R)- or (S)-1-Cyclopentylpropan-2-ol. researchgate.net This approach aligns with the principles of green chemistry by operating under mild conditions and reducing the need for hazardous reagents. acs.orgnih.gov

Green Catalysts and Solvents: Investigating the use of heterogeneous catalysts, such as metal-organic frameworks (MOFs) or metal nanoparticles immobilized on solid supports, could lead to more sustainable oxidation and other transformations of this compound. nih.govfrontiersin.org These catalysts offer advantages in terms of reusability and ease of separation. Furthermore, exploring the use of greener solvents, or even solvent-free conditions, will be crucial in minimizing the environmental impact of synthetic processes involving this alcohol. nih.gov

Below is a table summarizing potential green chemistry metrics for the synthesis of this compound, providing a framework for evaluating the sustainability of different synthetic routes.

MetricDescriptionTarget for this compound Synthesis
Atom Economy The measure of the efficiency of a chemical reaction in converting reactants to products.Maximize the incorporation of all reactant atoms into the final product.
Process Mass Intensity (PMI) The ratio of the total mass of materials used (reactants, solvents, reagents, process aids) to the mass of the final product.Minimize the overall mass of waste generated per kilogram of this compound produced.
E-Factor The ratio of the mass of waste to the mass of the desired product.Aim for a low E-Factor, indicating less waste generation.
Reaction Mass Efficiency (RME) The percentage of the mass of the reactants that ends up in the product.Strive for a high RME, reflecting efficient use of starting materials.

Data adapted from the American Chemical Society's 12 Principles of Green Chemistry and a 2022 review on green chemistry metrics. acs.orgmdpi.com

High-Throughput Screening for Novel Reactivity

High-throughput screening (HTS) is a powerful tool for accelerating the discovery of new reactions and optimizing reaction conditions. bmglabtech.comunchainedlabs.com For this compound, HTS can be employed to:

Discover Novel Catalysts: Systematically screen large libraries of catalysts for various transformations, such as asymmetric oxidation, amination, or etherification. sigmaaldrich.com This approach can rapidly identify catalysts with high activity and selectivity, which might be missed in traditional, hypothesis-driven research.

Optimize Reaction Conditions: Efficiently explore a wide range of reaction parameters, including solvents, bases, temperatures, and reactant ratios, to identify the optimal conditions for known and newly discovered reactions of this compound. unchainedlabs.com

Develop Enantioselective Assays: Design and implement HTS methods to rapidly determine the enantiomeric purity of this compound and its derivatives. researchgate.net This is crucial for the development of stereoselective synthetic methods.

Advanced Computational Methodologies for Predictive Design

Computational chemistry offers a powerful means to understand and predict the reactivity of molecules like this compound, thereby guiding experimental efforts.

Reaction Pathway Modeling: Employing quantum mechanics (QM) and density functional theory (DFT) to model potential reaction pathways for transformations of this compound can provide valuable insights into reaction mechanisms and predict the feasibility of novel reactions. nih.govresearchgate.net For example, computational models can be used to understand the factors governing enantioselectivity in catalytic oxidations. nih.govresearchgate.net

Machine Learning for Reactivity Prediction: The application of machine learning algorithms to predict the outcomes of organic reactions is a rapidly growing field. acs.org By training models on large datasets of known reactions, it may become possible to predict the products of reactions involving this compound with novel reagents or under unexplored conditions. acs.org

Catalyst Design: Computational methods can aid in the rational design of new catalysts for specific transformations of this compound. By modeling the interaction between the substrate and the catalyst's active site, researchers can design catalysts with enhanced activity and selectivity.

Integration with Flow Chemistry and Automated Synthesis

The transition from batch to continuous flow chemistry offers numerous advantages in terms of safety, efficiency, and scalability. nih.gov The integration of this compound synthesis and its subsequent transformations into flow chemistry platforms is a promising area for future research.

Continuous Synthesis: Developing continuous flow processes for the synthesis of this compound, for example, through the hydrogenation of 1-cyclopentylpropan-2-one, could enable safer and more efficient large-scale production.

Chemoenzymatic Flow Synthesis: Combining the benefits of biocatalysis and flow chemistry represents a particularly attractive avenue. researchgate.net Immobilized enzymes could be used in packed-bed reactors for the continuous, enantioselective synthesis of chiral derivatives of this compound. nih.gov

Automated Synthesis Platforms: The use of automated synthesis platforms can significantly accelerate the exploration of new chemical space. sigmaaldrich.com Integrating the synthesis and modification of this compound into such platforms would allow for the rapid generation of libraries of derivatives for screening in various applications.

The following table outlines potential research directions for integrating this compound with advanced synthesis technologies.

TechnologyPotential Application for this compoundKey Advantages
Flow Chemistry Continuous synthesis of this compound and its derivatives.Improved safety, enhanced heat and mass transfer, easier scale-up, potential for process automation.
Biocatalysis in Flow Enantioselective synthesis of chiral derivatives using immobilized enzymes in continuous reactors.High selectivity, mild reaction conditions, catalyst reusability, integration of reaction and separation.
Automated Synthesis Rapid generation of a library of this compound derivatives for high-throughput screening.Increased speed and efficiency, reduced human error, systematic exploration of chemical space.

Q & A

Basic: What are the standard synthetic routes for 1-Cyclopentylpropan-2-ol, and how can purity be optimized?

Methodological Answer:
this compound is typically synthesized via nucleophilic substitution or Grignard reactions. For example, cyclopentylmagnesium bromide can react with propylene oxide to yield the alcohol, followed by acid quenching. Purification often involves fractional distillation or column chromatography using silica gel with a nonpolar solvent system (e.g., hexane/ethyl acetate). Purity optimization requires monitoring by gas chromatography (GC) or high-performance liquid chromatography (HPLC), with NMR (¹H/¹³C) to confirm structural integrity and detect impurities .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H NMR : Identifies proton environments (e.g., hydroxyl proton at δ ~1.5 ppm, cyclopentyl protons in δ 1.2–2.0 range).
  • ¹³C NMR : Confirms carbon skeleton (e.g., quaternary carbon adjacent to OH at ~70 ppm).
  • IR Spectroscopy : Detects O-H stretch (~3200–3600 cm⁻¹) and C-O stretch (~1050 cm⁻¹).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 128 for molecular ion) and fragmentation patterns.
    Cross-validation with computational methods (e.g., DFT-predicted spectra) enhances accuracy .

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